Butyl chloroacetate

Description

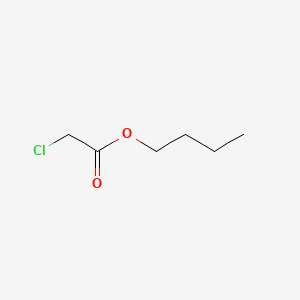

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGMUWRPCPLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060437 | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | n-Butyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0704 @ 20 °C/4 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

590-02-3 | |

| Record name | Butyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HD7CFO3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthesis Methodologies and Reaction Kinetics of Butyl Chloroacetate

Esterification Reactions for Butyl Chloroacetate (B1199739) Synthesis

Esterification, a fundamental reaction in organic chemistry, forms the cornerstone of butyl chloroacetate synthesis. This involves the reaction of a carboxylic acid (chloroacetic acid) with an alcohol (butanol) to form an ester (this compound) and water.

The most direct pathway involves reacting chloroacetic acid with butanol. The kinetics and success of this reaction are heavily dependent on the catalytic approach and the reaction conditions employed.

Catalysts are crucial for accelerating the reaction rate and achieving high yields by facilitating the reaction pathway, often by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Direct Esterification of Chloroacetic Acid with Butanol

Catalytic Approaches in Direct Esterification

Inorganic Solid Acid Catalysis

Inorganic solid acids are gaining prominence as catalysts due to their high activity, selectivity, non-corrosiveness, and ease of separation from the reaction mixture. researchgate.net One notable example is the use of heteropoly acids, such as 12-tungstophosphoric acid supported on mesoporous silica (B1680970) (SBA-15), for the esterification of chloroacetic acid with n-butanol. researchgate.net Research has shown that these catalysts exhibit effective performance, leading to high esterification rates. researchgate.net The optimal conditions for this catalytic system have been identified through systematic investigation of various parameters. researchgate.net

| Parameter | Optimal Condition |

| Molar Ratio (Alcohol:Acid) | 1.3:1 |

| Temperature | 130°C |

| Catalyst Loading | 2.0 wt% of reactants |

| Reaction Time | 5 hours |

| Esterification Rate | >98% |

| Data derived from a study on the esterification of monochloroacetic acid with n-butanol using SBA-15 supported tungstophosphoric acid. researchgate.net |

A significant advantage of this catalyst is its stability, as it was found to be reusable for up to 30 times without a significant loss in activity. researchgate.net

Stannic Chloride Pentahydrate Catalysis

Stannic chloride pentahydrate (SnCl₄·5H₂O) has been effectively utilized as a catalyst for the synthesis of n-butyl chloroacetate from chloroacetic acid and n-butanol. gychbjb.comgychbjb.com This compound serves as a dehydrating agent and catalyst in various organic syntheses. indiamart.com Studies have investigated the key factors influencing the reaction to optimize the yield. gychbjb.comgychbjb.com An ester yield of 91.3% was achieved under specific optimized conditions. gychbjb.comgychbjb.com

| Parameter | Condition |

| Molar Ratio (Chloroacetic Acid : n-Butanol : Stannic Chloride) | 1 : 1.5 : 0.029 |

| Reaction Method | Reflux and water segregation |

| Reaction Time | 90 minutes |

| Resulting Ester Yield | 91.3% |

| Data from the synthesis of n-butyl chloroacetate catalyzed by stannic chloride pentahydrate. gychbjb.comgychbjb.com |

Strong Acid Type Ion Exchange Resin Catalysis

Strong acid ion exchange resins are widely used as solid acid catalysts in esterification reactions. samyangtrilite.comresearchgate.net These resins, particularly macroporous types, offer high selectivity and are easily separated from the reaction products. samyangtrilite.comgoogle.com

In the synthesis of tert-butyl chloroacetate, a strong acid type ion exchange resin is employed to catalyze the reaction between chloroacetic acid and isobutylene (B52900) (a precursor for the tert-butyl group). google.com This method allows for continuous production under mild conditions. google.com The reaction mechanism involves the protonation of isobutene by the solid super-strong acid resin to form a carbocation intermediate, which then undergoes electrophilic addition to chloroacetic acid. google.com This process is considered a green production method as the catalyst can be reused and it does not produce waste water. google.com

| Parameter | Condition |

| Reactants | Chloroacetic acid, Isobutene |

| Catalyst | Strong acid type ion exchange resin |

| Solvent | Dichloromethane (B109758) |

| Temperature | 20-35°C |

| Reaction Time | 6-10 hours |

| Conversion Efficiency | >80% |

| Data from the synthesis of tert-butyl chloroacetate using a strong acid ion exchange resin catalyst. google.com |

While this specific example pertains to the tert-butyl isomer, the principle is applicable to direct esterification with butanol, where resins like Amberlyst and Dowex have been successfully used for producing butyl acetate (B1210297). scirp.org

Developing solvent-free reaction conditions is a key goal in green chemistry as it minimizes volatile organic compound emissions and simplifies product purification.

A patented process describes the production of tert-butyl chloroacetate by reacting chloroacetic acid with isobutene in the absence of both catalysts and solvents. google.com This method relies on elevated temperature and pressure to drive the reaction. The process is noted for its high space-time yields and avoidance of costly auxiliaries and complex catalyst separation steps. google.com After the reaction, the product mixture is worked up by distillation under reduced pressure without a neutralization step, which prevents the loss of unreacted chloroacetic acid. google.com

| Parameter | Condition |

| Reactants | Chloroacetic acid, Isobutene |

| Catalyst | None |

| Solvent | None |

| Temperature | 80-110°C |

| Pressure | 3-12 bar |

| Reaction Time | 1-12 hours (preferably 4-8 hours) |

| Data from a patented solvent-free process for producing tert-butyl chloroacetate. google.com |

Temperature and Pressure Optimization in Synthesis

The optimization of temperature and pressure is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the prevalence of side reactions. The ideal conditions are highly dependent on the chosen synthetic route.

For the synthesis from chloroacetic acid and isobutylene, a catalyst-free approach requires elevated temperatures and pressures. This reaction is typically conducted in a pressurized vessel at temperatures ranging from 80°C to 110°C. google.comwiley-vch.de The pressure, which establishes itself within the closed system, generally falls between 3 and 12 bar. google.com An alternative, catalyst-based method using a strong acid ion exchange resin allows for milder conditions, with temperatures controlled between 20-35°C. google.com

In contrast, the synthesis involving the reaction of chloroacetyl chloride with tert-butanol (B103910) necessitates lower temperatures to control the reaction's exothemicity. This process is maintained at temperatures below 30°C to ensure selectivity and minimize byproducts. chemicalbook.com

Table 1: Comparative Analysis of Synthesis Conditions

| Synthesis Route | Reactants | Catalyst | Temperature | Pressure | Source(s) |

|---|---|---|---|---|---|

| Acid-Alkene Addition | Chloroacetic Acid, Isobutylene | None | 80-110°C | 3-12 bar | google.com |

| Acid-Alkene Addition | Chloroacetic Acid, Isobutylene | Strong Acid Ion Exchange Resin | 20-35°C | Not specified | google.com |

| Esterification | Chloroacetyl Chloride, tert-Butanol | N,N-dimethylaniline | < 30°C | Not specified | chemicalbook.com |

Reaction of Chloroacetyl Chloride with Butanol

A classical and widely documented method for synthesizing tert-butyl chloroacetate is the esterification reaction between chloroacetyl chloride and tert-butyl alcohol (tert-butanol). vulcanchem.comhtdchem.com In this process, tert-butanol is added to a mixture containing chloroacetyl chloride. chemicalbook.com The reaction is conducted in the presence of a base, such as N,N-dimethylaniline, pyridine, or triethylamine, which serves to neutralize the hydrogen chloride gas produced during the esterification. chemicalbook.comvulcanchem.comhtdchem.comontosight.ai

To manage the reaction's reactivity, the temperature is carefully controlled and kept below 30°C. chemicalbook.com Following the reaction, the mixture undergoes a workup process that includes washing and drying. The final product is then purified and isolated by fractionation under reduced pressure, collecting the fraction that distills at 48-49°C (at 1.46 kPa), which can result in a yield of approximately 63%. chemicalbook.com

Acid-Alkene Synthesis with Isobutylene and Chloroacetic Acid

An industrially significant route for producing tert-butyl chloroacetate involves the direct addition of chloroacetic acid to isobutylene (also known as isobutene). google.comwiley-vch.de This method is advantageous as its primary byproducts are not water or hydrogen chloride, which simplifies the process. google.com The chemical equation for this synthesis is:

C₂H₃ClO₂ (Chloroacetic Acid) + C₄H₈ (Isobutylene) → C₆H₁₁ClO₂ (tert-Butyl Chloroacetate) google.com

This reaction can be performed with or without a catalyst, with each approach having distinct operational parameters. vulcanchem.com

A patented, catalyst-free process for the synthesis of tert-butyl chloroacetate has been developed to circumvent issues associated with catalyst use. google.com The reaction is carried out by heating chloroacetic acid and isobutylene in a pressurized vessel without any solvents or catalysts. google.com The temperature is maintained between 80°C and 110°C, under a self-generated pressure of 3 to 12 bar, for a duration of 1 to 12 hours. google.com A key benefit of this method is that it avoids the complex step of catalyst removal and the loss of unreacted chloroacetic acid that occurs during neutralization in catalyzed processes. google.com After the reaction, the product mixture is cooled and purified directly by distillation under reduced pressure. google.com

In the acid-alkene synthesis method, isobutylene serves as the source of the tert-butyl group that esterifies the chloroacetic acid. google.comvulcanchem.com The addition reaction across the double bond of isobutylene leads to the formation of the tert-butyl ester. google.com This approach is notable for its atom economy, as it avoids the formation of byproducts like water or HCl. google.com However, a potential side reaction is the dimerization and trimerization of isobutylene, which can be catalyzed by acids, leading to a loss of selectivity. google.com The use of isobutylene as a source for the tert-butyl cation is a principle also seen in other organic reactions, such as the Ritter reaction. orgsyn.org

Catalyst-Free Additions

Advanced Synthetic Routes to this compound Derivatives

Tert-butyl chloroacetate is a versatile reagent used as a building block in more complex organic syntheses, particularly in the pharmaceutical field.

Synthesis of Imidazol-1-yl-acetic acid hydrochloride via N-alkylation with tert-Butyl Chloroacetate

A significant application of tert-butyl chloroacetate is in the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the production of zoledronic acid, a third-generation bisphosphonate. beilstein-journals.orgnih.govnih.govsigmaaldrich.com The synthesis is a multi-step process that begins with the N-alkylation of imidazole (B134444) using tert-butyl chloroacetate. beilstein-journals.orgnih.gov

This initial step is typically conducted by reacting imidazole with tert-butyl chloroacetate in a solvent like ethyl acetate, in the presence of a base such as powdered potassium carbonate (K₂CO₃). beilstein-journals.orgnih.gov The mixture is refluxed for several hours to yield imidazol-1-yl-acetic acid tert-butyl ester. beilstein-journals.orgnih.gov In the subsequent step, the tert-butyl ester group is cleaved. One method involves a non-aqueous cleavage using titanium tetrachloride in dichloromethane at low temperatures. beilstein-journals.orgnih.gov An alternative, environmentally friendlier protocol involves hydrolysis of the ester in water followed by treatment with hydrochloric acid. ajgreenchem.com This process yields the final product, imidazol-1-yl-acetic acid hydrochloride, in good yields. ajgreenchem.com

Table 2: Synthesis Steps for Imidazol-1-yl-acetic acid hydrochloride

| Step | Reaction | Key Reagents | Intermediate/Product | Source(s) |

|---|---|---|---|---|

| 1 | N-alkylation | Imidazole, tert-Butyl Chloroacetate, K₂CO₃, Ethyl Acetate | Imidazol-1-yl-acetic acid tert-butyl ester | beilstein-journals.orgnih.gov |

| 2 | Ester Cleavage | Titanium Tetrachloride, Dichloromethane | Imidazol-1-yl-acetic acid hydrochloride | beilstein-journals.orgnih.gov |

| Alt. Step 2 | Hydrolysis | Water, Hydrochloric Acid | Imidazol-1-yl-acetic acid hydrochloride | ajgreenchem.com |

Synthesis of Aziridine (B145994) Esters via Aza-Darzens Reaction with tert-Butyl Chloroacetate

The Aza-Darzens reaction represents a significant method for the synthesis of aziridines, which are valuable structural motifs in pharmaceutical development. vulcanchem.com In this reaction, tert-butyl chloroacetate serves as a key reagent for producing cis-disubstituted aziridine esters. sihaulichemicals.comsigmaaldrich.comsihaulichemicals.co.in The process involves the reaction of an imine with the enolate of tert-butyl chloroacetate.

Research has demonstrated the stereoselective nature of this reaction. For instance, when reacting N-benzyl imines derived from 2-formyloxazoles with tert-butyl chloroacetate, the use of lithium hexamethyldisilazide (LiHMDS) as a base leads to the formation of a single major diastereomer, the cis-disubstituted aziridine. acs.org The cis configuration is confirmed by NMR analysis, showing a characteristic coupling constant J(2,3) of 6.6 Hz. acs.org However, the choice of the imine's N-substituent and the base is crucial for achieving high stereoselectivity. While N-benzyl imines provide high cis-selectivity with lithium bases, other imines, such as those with N-trimethylsilyl groups, may result in mixtures of cis and trans isomers. acs.org

The reaction of the N-benzyl imine of 2-formyl-5-phenyloxazole with tert-butyl chloroacetate and LiHMDS yielded the cis-diastereomer in 70% after chromatography. acs.org This cis-selective pathway is pivotal for the synthesis of more complex molecules, such as aziridinomitosene derivatives, where the aziridine ester is a key starting material. acs.orgnih.gov

Table 1: Aza-Darzens Reaction with tert-Butyl Chloroacetate

| Imine Reactant | Base | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl imine of 2-formyl-5-phenyloxazole | LiHMDS | cis-aziridine ester | Major cis-diastereomer | 70% | acs.org |

| N-benzyl imine of 5-substituted 2-formyloxazole | LiHMDS | cis-disubstituted aziridine | Single major isomer | - | acs.org |

| N-trimethylsilyl imine of 2-formyloxazole | LiHMDS | cis/trans aziridine mixture | 1.5:1 (cis:trans) | 79% | acs.org |

Synthesis of Crown Ether Sensors with this compound Components

This compound and its derivatives are utilized in the synthesis of functionalized crown ethers, which can act as chemical sensors. vulcanchem.com Crown ethers are macrocyclic compounds known for their ability to selectively bind cations. researchgate.netfrontiersin.org By attaching a signaling unit, such as a fluorophore, to the crown ether ring, the binding event can be translated into a detectable optical signal. researchgate.net

Tert-butyl chloroacetate is specifically used in the preparation of sensors based on a 1,10-diaza-18-crown-6 structure, to which a coumarin (B35378) fluorophore is attached. sihaulichemicals.comsigmaaldrich.comsigmaaldrich.com The chloroacetate group acts as a reactive handle to link the crown ether macrocycle to other molecular components through alkylation reactions. vulcanchem.com This functionalization is a key step in creating chemosensors capable of detecting specific ions or molecules. researchgate.netnumberanalytics.com The synthesis involves reacting the diaza-crown ether with the chloroacetate derivative to form an ester linkage, thereby incorporating the sensing component into the final molecule. mdpi.com

Mechanistic Investigations of this compound Formation

One of the primary industrial methods for synthesizing tert-butyl chloroacetate is the acid-catalyzed electrophilic addition of chloroacetic acid to isobutene. google.comgoogle.com This process avoids the formation of water or hydrogen chloride as byproducts. google.com

The reaction mechanism proceeds through the following steps:

Protonation and Carbocation Formation : The reaction is initiated by the protonation of the isobutene by an acid catalyst (e.g., H⁺ from a strong acid resin or sulfuric acid). google.comfiveable.me The proton adds to one of the double-bonded carbons, following Markovnikov's rule, to form the more stable tertiary carbocation. fiveable.mesavemyexams.com

Nucleophilic Attack : The highly electrophilic carbocation is then attacked by a nucleophile. fiveable.me In this synthesis, the carbonyl oxygen of chloroacetic acid acts as the nucleophile, attacking the carbocation. byjus.comlibretexts.org

Proton Transfer : A proton is subsequently transferred from the newly formed oxonium ion to a base (like another molecule of chloroacetic acid or the conjugate base of the catalyst) to neutralize the intermediate. masterorganicchemistry.com

Ester Formation : The final step yields the tert-butyl chloroacetate product. google.commasterorganicchemistry.com

This mechanism is favored as it reduces the harshness of the reaction conditions compared to other methods and allows for continuous production processes with high conversion rates. google.com

This compound can also be formed through radical-mediated atmospheric reactions. A study on the degradation of n-butyl vinyl ether (BVE) by chlorine atoms (Cl) and hydroxyl radicals (OH) identified this compound as a major oxidation product. researchgate.net

The proposed mechanism involves the initial addition of the radical (Cl or OH) to the carbon-carbon double bond of the BVE molecule. researchgate.net The addition occurs preferentially at the terminal carbon atom of the vinyl group. researchgate.net This initial step is a common feature in the atmospheric reactions of various vinyl ethers. researchgate.net The subsequent reaction pathway of the resulting radical intermediate leads to the formation of several products, including butyl formate (B1220265) and this compound. researchgate.net This indicates that radical addition is a viable, albeit environmental, pathway for the formation of this compound from precursors like butyl vinyl ether. researchgate.net The high reactivity of vinyl ethers with radicals like Cl means these reactions are rapid and typically occur at a local atmospheric level. researchgate.net

Electrophilic Addition Mechanisms

Reaction Kinetics and Process Optimization

The kinetics and yield of this compound synthesis via esterification are significantly influenced by the molar ratios of the reactants (n-butanol and chloroacetic acid) and the amount of catalyst used. Esterification is an equilibrium-limited reaction, and according to Le Chatelier's principle, using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester product. ijert.orgathabascau.ca

Studies on the synthesis of n-butyl chloroacetate and similar esters have optimized these ratios for maximum yield. For the synthesis of n-butyl chloroacetate using stannic chloride as a catalyst, an optimal molar ratio of chloroacetic acid to n-butanol to catalyst was found to be 1:1.5:0.029, achieving a yield of 91.3%. gychbjb.com In another study on the esterification of monochloroacetic acid with n-butanol catalyzed by SBA-15 supported tungstophosphoric acid, the optimal molar ratio of alcohol to acid was 1.3:1. researchgate.net

The catalyst loading is another critical parameter. Increasing the catalyst amount generally increases the reaction rate up to an optimal point, after which the increase in esterification rate becomes less significant. researchgate.netdatadryad.org For the SBA-15 supported catalyst, the optimal mass ratio of the catalyst to reactants was 2.0 wt%. researchgate.net For other systems, such as the synthesis of isopropyl chloroacetate, catalyst loading has been optimized at 0.5 mol% to 1.0%.

Table 2: Influence of Molar Ratios on Esterification Yield

| Ester Product | Alcohol/Acid Molar Ratio | Catalyst | Catalyst Loading | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| n-Butyl chloroacetate | 1.5:1 (Butanol:Acid) | Stannic Chloride | 0.029 (relative to acid) | 91.3% | gychbjb.com |

| n-Butyl chloroacetate | 1.3:1 (Butanol:Acid) | H₃PW₁₂O₄₀/SBA-15 | 2.0 wt% of reactants | >98% | researchgate.net |

| Isopropyl chloroacetate | 1.2:1 (Isopropanol:Acid) | Lanthanum Dodecyl Sulfate | 1.0% (relative to acid) | 98.3% | |

| Isopropyl chloroacetate | 1.1:1 (Isopropanol:Acid) | Zinc Methanesulfonate | 0.5 mol% (relative to acid) | 96.2% | researchgate.net |

| Amyl chloroacetate | 1.2:1 (Amyl alcohol:Acid) | (TEAPS)₅PW₁₀V₂O₄₀ | 0.2 g | 98.75% | nih.gov |

| Decyl chloroacetate | 1.2:1 (Decanol:Acid) | p-toluenesulfonic acid | 0.001 (relative to acid) | 83% |

Reaction Time and Temperature Effects on Yield

The yield and reaction rate in the synthesis of this compound are significantly influenced by time and temperature. The specific effects depend on the isomers being synthesized (n-butyl chloroacetate or tert-butyl chloroacetate) and the catalytic system employed.

For the esterification of monochloroacetic acid with n-butanol, studies have investigated the optimization of these parameters. Using a heteropoly acid supported on an SBA-15 catalyst, an optimal temperature of 130°C with a reaction time of 5 hours resulted in an esterification rate exceeding 98%. researchgate.netasianpubs.org Researchers noted that while increasing the temperature generally accelerates the reaction, further increases beyond the optimum can lead to a slower rate increase or even a decrease, possibly due to side reactions. researchgate.net Kinetic studies of the esterification of monochloroacetic acid and butan-1-ol indicate that an increase in temperature from 100°C to 120°C can accelerate the reaction by an order of magnitude. zsmu.edu.uaresearchgate.net

In the synthesis of tert-butyl chloroacetate via the reaction of chloroacetic acid and isobutylene, different conditions are applied. One patented method specifies controlling the temperature between 20-35°C and a reaction time of 6-10 hours when using a strong acid ion exchange resin as a catalyst. google.com Another approach, which is catalyst-free, operates at higher temperatures of 80-110°C for 1-12 hours under pressure. vulcanchem.com

The following table summarizes the impact of reaction time and temperature on the yield of this compound under different synthesis methods.

| Product Isomer | Reactants | Catalyst/Method | Temperature (°C) | Time (hours) | Yield/Esterification Rate |

| n-Butyl chloroacetate | Monochloroacetic acid + n-Butanol | Heteropoly acid/SBA-15 | 130 | 5 | >98% researchgate.netasianpubs.org |

| tert-Butyl chloroacetate | Chloroacetic acid + Isobutylene | Strong acid ion exchange resin | 20-35 | 6-10 | >80% google.comvulcanchem.com |

| tert-Butyl chloroacetate | Chloroacetic acid + Isobutylene | Catalyst-free, under pressure | 80-110 | 1-12 | Not specified vulcanchem.com |

| tert-Butyl chloroacetate | Chloroacetyl chloride + tert-butyl alcohol | N,N-dimethylaniline | <30 | Not specified | ~63% vulcanchem.com |

Continuous Production Methodologies

The shift from batch to continuous production offers significant advantages for industrial-scale synthesis of this compound, including improved efficiency, consistency, and reduced waste.

While specific continuous processes for n-butyl chloroacetate are less detailed in the provided sources, technologies like packed bed reactors and reactive distillation, which have been successfully applied to the synthesis of similar esters like ethyl chloroacetate, demonstrate the potential for process intensification and continuous manufacturing in this area as well. researchgate.net

Green Chemistry Considerations in Synthesis

Modern synthesis strategies for this compound increasingly incorporate green chemistry principles to minimize environmental impact and enhance safety.

A key development is the replacement of traditional corrosive liquid acid catalysts, such as sulfuric acid, with solid, reusable catalysts. asianpubs.org For the synthesis of n-butyl chloroacetate, heteropoly acids supported on mesoporous silica like SBA-15 have proven to be highly effective and robust catalysts. researchgate.netasianpubs.org These solid acids are non-corrosive, reduce side reactions, and can be easily filtered from the reaction mixture and reused multiple times—one study reported stable activity after 30 reuse cycles. researchgate.netasianpubs.org

For tert-butyl chloroacetate, the catalyst-based continuous production method is considered a green process. google.com It allows for the catalyst to be used repeatedly and does not generate process wastewater, which is a significant drawback of traditional methods that use chloroacetyl chloride and an acid-binding agent. google.com

Microwave-assisted synthesis represents another green approach. A method for producing tert-butyl chloroacetate using microwave irradiation with hydrated sodium bisulfate as a catalyst has been shown to offer low energy consumption, significantly shorter reaction times (10 minutes), and minimal side reactions, achieving a yield of 87%. guidechem.com

Furthermore, the development of solvent-free reaction protocols is a cornerstone of green chemistry. While demonstrated in reactions using tert-butyl chloroacetate, such as the N-alkylation of imidazole, the principle of eliminating hazardous organic solvents is a crucial goal for the synthesis of the compound itself. ajgreenchem.comajgreenchem.com These solvent-free methods reduce pollution, lower costs, and simplify work-up procedures. ajgreenchem.comajgreenchem.com

Iii. Chemical Reactivity and Transformation Pathways of Butyl Chloroacetate

Darzens Condensation Reactions

The Darzens condensation, also known as the Darzens glycidic ester condensation, is a key reaction that involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.org Butyl chloroacetate (B1199739) is frequently employed as the α-halo ester component in this reaction. researchgate.netacs.org The reaction is initiated by the deprotonation of the α-halo ester to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. vaia.com This is followed by an intramolecular nucleophilic substitution to form the epoxide ring. organic-chemistry.org

The stereochemical outcome of the Darzens condensation is a critical aspect, often resulting in a mixture of cis and trans isomers of the glycidic ester product. researchgate.net The ratio of these isomers is influenced by several factors, including the structure of the reactants, the base used, and the reaction conditions.

Research has shown that the condensation of tert-butyl chloroacetate with various aldehydes, in the presence of sodium hydroxide, typically yields glycidates with trans/cis ratios ranging from 2.38 to 7.75. acs.org This preference for the trans isomer is often attributed to steric factors in the transition state leading to the cyclization step. metu.edu.tr The bulkier groups tend to orient themselves in a trans configuration to minimize steric hindrance. slideshare.net For instance, the condensation of t-butyl chloroacetate with benzaldehyde (B42025) and acetophenone (B1666503) has been analyzed for its isomeric ratios. acs.org However, under certain conditions, the cis isomer can be favored. acs.org

The use of phase-transfer catalysts (PTC) can significantly alter the stereoselectivity of the Darzens condensation. acs.org When a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is introduced into the reaction of tert-butyl chloroacetate with aldehydes in the presence of sodium hydroxide, a reversal of stereoselectivity is observed. acs.org Under these PTC conditions, the reaction favors the formation of the cis isomer, with cis/trans ratios ranging from 1.67 to 4.52. acs.orgresearchgate.net

This shift in stereoselectivity is attributed to the different reaction pathways and intermediates stabilized by the phase-transfer catalyst. acs.org The catalyst facilitates the transfer of the chloroacetate anion to the organic phase, where the reaction with the aldehyde occurs. crdeepjournal.org The nature of the catalyst-anion pair influences the conformation of the intermediate halohydrin anion, thereby dictating the stereochemical outcome of the subsequent ring closure. acs.org Chiral phase-transfer catalysts have also been explored to achieve enantioselective Darzens reactions. austinpublishinggroup.com

Table 1: Effect of Tetrabutylammonium Bromide (TBAB) on Stereoselectivity in Darzens Condensation of tert-Butyl Chloroacetate with Aldehydes This table is based on data from a study investigating the influence of phase-transfer catalysts on the stereochemical outcome of the Darzens condensation. acs.org

| Aldehyde | Condition | Product Ratio (cis/trans or trans/cis) |

| Benzaldehyde | Without TBAB | 4.00 (trans/cis) |

| Benzaldehyde | With TBAB | 3.03 (cis/trans) |

| 4-Chlorobenzaldehyde | Without TBAB | 2.38 (trans/cis) |

| 4-Chlorobenzaldehyde | With TBAB | 2.55 (cis/trans) |

| 4-Methoxybenzaldehyde | Without TBAB | 7.75 (trans/cis) |

| 4-Methoxybenzaldehyde | With TBAB | 4.52 (cis/trans) |

| Cinnamaldehyde | Without TBAB | 3.70 (trans/cis) |

| Cinnamaldehyde | With TBAB | 1.67 (cis/trans) |

The generally accepted mechanism for the Darzens condensation proceeds through a sequence of steps. acs.org It begins with the formation of a carbanion from the α-halo ester by a base. This carbanion then adds to the carbonyl group of the aldehyde or ketone in an aldol-type addition to form a tetrahedral intermediate, a halohydrin anion. organic-chemistry.orgvaia.com This is followed by an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, displacing the halide ion and forming the epoxide ring. organic-chemistry.org

The existence of a halohydrin anion as a key intermediate in the Darzens condensation is well-supported by experimental evidence. acs.orgresearchgate.net Under specific conditions that hinder the cyclization step, these intermediates can be isolated or trapped. acs.org For instance, using ethyl fluoroacetate (B1212596), where the fluoride (B91410) is a poor leaving group, allowed for the isolation of the corresponding fluorohydrin. acs.org

Kinetic studies and theoretical calculations have further elucidated the role of halohydrin anions. researchgate.net These studies show that the initial nucleophilic attack of the carbanion on the carbonyl compound leads to the formation of two rotational isomers of the halohydrin anion. researchgate.net Only one of these conformers is suitably oriented for the intramolecular SN2 reaction to form the epoxide. The other conformer may revert to the starting materials, as the energy barrier for rotation to the reactive conformation can be higher than that for the retro-aldol reaction. researchgate.net The stability and conformation of these halohydrin anion intermediates are thus crucial in determining the rate and stereochemical course of the reaction. acs.orgmetu.edu.tr

cis/trans Ratios in Glycidate Products

Proposed Reaction Mechanisms in Darzens Condensation

Cyclopropanation Reactions

Butyl chloroacetate can also undergo cyclopropanation reactions. Research has demonstrated that alkyl 2-chloroacetates, including this compound, can be used to synthesize cyclopropane (B1198618) derivatives. researchgate.net One method involves an electrochemically promoted reaction. researchgate.netresearchgate.net In this process, an electrogenerated base is used to facilitate the reaction, leading to the formation of tributyl cyclopropane-1,2,3-tricarboxylate from this compound. researchgate.netresearchgate.net This electrochemical approach is presented as an environmentally friendly synthetic procedure. researchgate.net

Another study explored the use of electrogenerated bases derived from amide derivatives for the cyclopropanation of alkyl 2-chloroacetates. oup.com This method was found to be effective in producing cyclopropane derivatives in good yields, notably avoiding the formation of certain by-products like trialkyl propane-1,2,3-carboxylates that can complicate purification in other methods. oup.com

Electro-generated Bases in Cyclopropanation of Alkyl 2-Chloroacetates

The formation of cyclopropane derivatives from alkyl 2-chloroacetates can be effectively achieved using electro-generated bases (EGBs). oup.comoup.com This method has been shown to produce good yields of the desired cyclopropane products. oup.comoup.com The process involves the electrochemical reduction of a precursor to generate a basic species in situ, which then promotes the cyclopropanation reaction. oup.com Research has demonstrated that EGBs derived from amide derivatives are particularly effective for this transformation. oup.comoup.com The electrochemical reduction of alkyl 2-chloroacetates in a divided cell using a Bu4NBr/DMF system with platinum electrodes has been a successful approach. researchgate.netnih.gov

Suppression of By-product Formation (e.g., Trialkyl Propane)

A significant advantage of utilizing electro-generated bases in the cyclopropanation of alkyl 2-chloroacetates is the suppression of undesirable by-products, such as trialkyl propane-1,2,3-carboxylates. oup.comoup.com The formation of these by-products is often a challenge in other synthetic routes. oup.com The use of EGBs is thought to suppress the formation of the enolate ion, which can lead to the formation of these inseparable by-products. oup.com This leads to higher yields of the desired cyclopropane derivatives and simplifies the purification process. oup.comoup.com

Hydrolysis Reactions of this compound Esters

This compound undergoes hydrolysis, a reaction where the ester bond is cleaved by water. vulcanchem.comchemicalbook.comnj-gsk.com This reaction results in the formation of tert-butanol (B103910) and chloroacetic acid. vulcanchem.comchemicalbook.comnj-gsk.com The hydrolysis can be a factor in certain reaction conditions, and in some synthetic applications, it is a desired transformation to deprotect a carboxylic acid. vulcanchem.com For instance, the tert-butyl ester group can be selectively cleaved under acidic conditions. vulcanchem.com

Reactivity with Oxidants (e.g., OH Radicals, Cl Atoms)

The atmospheric chemistry of this compound and related compounds involves reactions with key oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.netnih.govrsc.org These reactions are fundamental to understanding the environmental fate of these compounds. rsc.org

The primary atmospheric degradation pathway for compounds like this compound is initiated by reaction with OH radicals and Cl atoms. researchgate.netrsc.org For analogous compounds, the reaction with OH radicals and Cl atoms often proceeds via H-atom abstraction from the C-H bonds. researchgate.net The addition of these oxidants to double bonds is also a key reaction pathway for unsaturated analogues. researchgate.net The high reactivity of these esters with atmospheric oxidants suggests a short tropospheric lifetime, indicating that their impact is likely to be localized. researchgate.net

Studies on the oxidation of similar compounds have identified several degradation products. For example, in the reaction of butyl vinyl ether with Cl atoms, the main oxidation products identified were butyl formate (B1220265), this compound, and formyl chloride. researchgate.netresearchgate.net In the presence of NOx, the yields of these products were observed to be in the range of 30-70%, while in the absence of NOx, the yields were estimated to be between 16-40%. researchgate.netresearchgate.net The reaction with OH radicals primarily yielded butyl formate and formic acid. researchgate.net

Atmospheric Degradation Pathways

Alkylating Agent Properties and Associated Chemical Transformations

This compound is recognized for its properties as an alkylating agent. vulcanchem.combeilstein-journals.org The presence of the chlorine atom on the alpha-carbon makes the compound susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity is utilized in various synthetic applications, such as the N-alkylation of nucleophiles like imidazole (B134444). vulcanchem.combeilstein-journals.org For example, tert-butyl chloroacetate has been employed as an efficient and cost-effective alkylating agent in the synthesis of imidazol-1-yl-acetic acid, a key intermediate for certain pharmaceuticals. beilstein-journals.org Its utility as an alkylating agent is a cornerstone of its application in organic synthesis.

Iv. Advanced Analytical Techniques in Butyl Chloroacetate Research

Spectroscopic Characterization (e.g., NMR, FTIR)

Spectroscopy is a cornerstone for the molecular-level investigation of Butyl Chloroacetate (B1199739), providing definitive data on its functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the molecular structure. In ¹H NMR spectroscopy of n-butyl chloroacetate, the protons of the butyl group and the chloromethyl group exhibit characteristic chemical shifts and splitting patterns. chemicalbook.comguidechem.com For the tert-butyl isomer, the nine equivalent protons of the tert-butyl group typically appear as a distinct singlet. vulcanchem.comchemicalbook.com ¹³C NMR complements this by providing data on the carbon skeleton of the molecule. guidechem.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in Butyl Chloroacetate. The IR spectrum prominently displays a strong absorption band for the ester carbonyl (C=O) stretching vibration. vulcanchem.com Another key feature is the band corresponding to the C-Cl bond stretch. vulcanchem.com These characteristic peaks are crucial for confirming the compound's identity. vulcanchem.comchemicalbook.comnist.gov FTIR spectra can be obtained using various techniques, including as a neat liquid or in solution. nist.govnih.gov

Table 1: Spectroscopic Data for this compound Isomers This table is interactive. Click on the headers to sort.

| Technique | Isomer | Peak / Chemical Shift | Assignment | Source(s) |

|---|---|---|---|---|

| ¹H NMR | n-Butyl chloroacetate | ~4.2 ppm (t) | -O-CH₂ - | chemicalbook.com |

| ~4.05 ppm (s) | -CO-CH₂ -Cl | chemicalbook.com | ||

| ~1.6 ppm (m) | -CH₂-CH₂ -CH₂- | chemicalbook.com | ||

| ~1.4 ppm (m) | -CH₂-CH₂ -CH₃ | chemicalbook.com | ||

| ~0.9 ppm (t) | -CH₂-CH₃ | chemicalbook.com | ||

| ¹H NMR | tert-Butyl chloroacetate | ~4.0 ppm (s) | -CO-CH₂ -Cl | chemicalbook.com |

| ~1.5 ppm (s) | -C(CH₃)₃ | vulcanchem.comchemicalbook.com | ||

| FTIR | n-Butyl chloroacetate | ~1730-1750 cm⁻¹ | C=O Stretch (Ester) | vulcanchem.comnist.gov |

| ~750-800 cm⁻¹ | C-Cl Stretch | vulcanchem.comnist.gov | ||

| FTIR | tert-Butyl chloroacetate | ~1735 cm⁻¹ | C=O Stretch (Ester) | vulcanchem.comnih.gov |

Chromatographic Analysis (e.g., GC-TOFMS, GC)

Chromatographic techniques are essential for separating this compound from reactants and byproducts, as well as for determining its purity.

Gas Chromatography (GC) is a standard method for assessing the purity of this compound. Commercial samples are often specified to have a purity of greater than 96.0% as determined by GC. vulcanchem.comthermofisher.com In a synthesis process, GC analysis can be used to monitor the reaction's progress and determine the composition of the crude product mixture, which may include the desired ester, solvents like dichloromethane (B109758), and byproducts such as diisobutylene. google.com The Kovats retention index, a key parameter in GC, has been determined for both n-butyl chloroacetate and tert-butyl chloroacetate on various stationary phases. nih.govnih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) is a more powerful technique for analyzing complex mixtures. osti.gov This method provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. digitaloceanspaces.com It is particularly useful for separating isomers and resolving co-eluting compounds in complex matrices, such as food or environmental samples where ester compounds might be present. digitaloceanspaces.comgcms.cz Low-pressure GCxGC-TOFMS is an advancement that allows for the analysis of thermally sensitive compounds at lower elution temperatures, reducing the risk of degradation during analysis. osti.gov

Table 2: Chromatographic Data for this compound Isomers This table is interactive. Click on the headers to sort.

| Isomer | Parameter | Value | Column Type | Source(s) |

|---|---|---|---|---|

| n-Butyl chloroacetate | Purity (Assay) | ≥96.0% | Standard GC | thermofisher.com |

| Kovats Index | 1007 | Standard non-polar | nih.gov | |

| Kovats Index | 1466 | Standard polar | nih.gov | |

| tert-Butyl chloroacetate | Purity (Assay) | 97% | Standard GC | |

| Kovats Index | 891 | Standard non-polar | nih.gov |

X-ray Crystallography of this compound Derivatives

While this compound itself is a liquid, it serves as a key reagent in the synthesis of various crystalline compounds. X-ray crystallography provides unambiguous proof of the three-dimensional structure of these solid derivatives. For instance, this compound has been used in the alkylation of pteridine (B1203161) derivatives. semanticscholar.org The resulting products were characterized, and their molecular structures were confirmed by X-ray diffraction analysis, which showed that the alkylation occurred at the N3-atom of the pteridine ring system. semanticscholar.org

In another study, tert-butyl chloroacetate was reacted with bicyclo[1.1.0]butanes to generate oxa-bicyclic heptanes. researchgate.net The exact spatial arrangement and connectivity of atoms in the complex product molecules were definitively established through single-crystal X-ray analysis. researchgate.net Similarly, research on enzymes like fluoroacetate (B1212596) dehalogenase, which can also process chloroacetate, utilizes X-ray crystallography to determine the protein's three-dimensional structure and understand how substrates like chloroacetate bind to the active site. nih.gov These examples highlight the critical role of X-ray crystallography in validating the structures of novel molecules synthesized using this compound.

Mass Spectrometry for Product Identification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. When coupled with Gas Chromatography (GC-MS), it allows for the identification of individual components within a mixture.

The electron ionization (EI) mass spectrum of n-butyl chloroacetate shows a characteristic fragmentation pattern. nih.govnist.gov The molecular ion peak is often weak or absent, but key fragments are readily observed. Common fragments include ions resulting from the loss of the butoxy group or the butyl group, and a prominent peak corresponding to the butene fragment ion (m/z = 56) formed via McLafferty rearrangement. chemicalbook.comnih.gov For tert-butyl chloroacetate, the spectrum is dominated by the stable tert-butyl cation (m/z = 57). nih.gov

Portable MS systems have been developed for the on-site detection of hazardous volatile organic compounds, including various esters. acs.org These systems can rapidly identify compounds like this compound in different environments with low detection limits and good reproducibility. acs.org In synthetic chemistry, LC-MS is also used to confirm the molecular weight of derivatives, such as in the synthesis of furo[3,2-g]pteridines where the protonated molecular ion [M+H]⁺ was detected. semanticscholar.org

Table 3: Mass Spectrometry Data for this compound (n-butyl isomer) This table is interactive. Click on the headers to sort.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment | Source(s) |

|---|---|---|---|

| 56 | 100% | [C₄H₈]⁺ (Butene) | chemicalbook.comnih.gov |

| 57 | 86% | [C₄H₉]⁺ (Butyl cation) | chemicalbook.com |

| 41 | 68% | [C₃H₅]⁺ (Allyl cation) | chemicalbook.comnih.gov |

| 29 | 55% | [C₂H₅]⁺ (Ethyl cation) | chemicalbook.comnih.gov |

V. Environmental Fate and Ecotoxicological Studies of Butyl Chloroacetate

Biodegradation Pathways and Rates

The environmental persistence of a chemical is significantly determined by its susceptibility to biodegradation. For butyl chloroacetate (B1199739), this process involves the microbial-led breakdown of the compound into simpler, inorganic substances. nih.gov

"Ready biodegradability" tests are stringent screening methods used to determine if a chemical can undergo rapid and extensive degradation in an aquatic environment under aerobic conditions. leuphana.deoecd.org Chemicals that pass these tests are expected to be quickly removed during biological sewage treatment and are unlikely to persist in the environment. nih.gov A key criterion for passing most ready biodegradability tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), is achieving at least 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 28-day period. oecd.orgconcawe.eu Furthermore, this pass level must be reached within a "10-day window," which starts when 10% biodegradation is first observed. oecd.orgsafety-carb.com

The chemical structure of an ester, including the nature of both the alcohol and acid components, significantly influences its environmental behavior. The degradation of an ester in an aqueous environment can begin with hydrolysis, which splits the ester into its constituent alcohol (in this case, butanol) and carboxylic acid (chloroacetic acid). nih.govd-nb.info This initial hydrolysis step can affect the rate of biodegradation by producing more bioavailable substances. nih.govd-nb.info

For chloroacetate esters, the presence of the chlorine atom on the acetyl group is a key structural feature. While halogenated compounds can sometimes be resistant to degradation, studies on related compounds show that breakdown is possible. The reactivity of the carbon-halogen bond can influence the metabolic pathways available to microorganisms. nih.gov The ester linkage itself is a site for enzymatic attack by microbial hydrolases, initiating the degradation process. ontosight.ai Comparing different chloroacetate esters, such as methyl chloroacetate and ethyl chloroacetate, reveals that the alkyl chain length can affect properties like water solubility and reactivity, which in turn impacts biodegradation rates. nih.govnih.gov For example, partial hydrolysis was observed for methyl chloroacetate in an OECD 301C test. researchgate.netd-nb.info

Sewage treatment plants (STPs), also known as wastewater treatment plants (WWTPs), are critical environments for the degradation of many organic chemicals. mdpi.com These facilities utilize concentrated and adapted microbial populations in processes like activated sludge to break down pollutants. nih.govmdpi.comresearchgate.net Chemicals classified as readily biodegradable are generally expected to be effectively removed in STPs. nih.gov

While specific studies on the fate of butyl chloroacetate in STPs are limited, information on related substances provides some insight. For compounds that are not readily biodegradable, removal in STPs can be incomplete, potentially leading to their release into the aquatic environment. thermofisher.comresearchgate.net The efficiency of removal in a WWTP can depend on various factors, including the plant's operational conditions, such as hydraulic retention time and the specific treatment technologies employed (e.g., activated sludge, biofilm processes). mdpi.comresearchgate.net For some persistent compounds, sorption to sludge can be a significant removal pathway in addition to biodegradation. researchgate.net Given that some data suggests tert-butyl chloroacetate is not readily biodegradable, its removal in a typical STP may be limited. thermofisher.com

Influence of Chemical Structure on Degradation

Aquatic Ecotoxicity

The ecotoxicity of a substance describes its potential to cause harm to aquatic ecosystems. This is typically assessed by testing its effects on a range of organisms representing different trophic levels, such as fish, invertebrates (like daphnids), and algae. nc3rs.org.ukd-nb.info

This compound is considered to be toxic to aquatic life. chemicalbook.comnih.gov Hazard classifications often label it as "Very toxic to aquatic life" or "Very toxic to aquatic life with long lasting effects," indicating both acute and chronic risks. chemicalbook.comnih.govcoleparmer.commerckmillipore.com

Acute toxicity is often measured as the concentration that is lethal to 50% of a fish population (LC50) or the effective concentration that causes a non-lethal endpoint (e.g., immobilization) in 50% of invertebrates like Daphnia magna (EC50). d-nb.info While specific LC50 or EC50 values for this compound are not consistently reported across publicly available literature, the hazard statements imply significant toxicity. chemicalbook.comfishersci.com For the related compound, sodium chloroacetate, high aquatic toxicity is also noted, with a GHS classification of "Very toxic to aquatic life" (H400). merckmillipore.com Studies on other esters, such as acrylic esters, show that toxicity can increase with the length of the alcohol chain; for example, effect concentrations for fish and invertebrates for methyl, ethyl, and butyl acrylate (B77674) ranged from 1.1 to 8.2 mg/l. nih.gov

| Organism | Endpoint | Value | Compound | Source |

|---|---|---|---|---|

| Fish, Invertebrates | LC50/EC50 | 1.1 - 8.2 mg/L | Methyl, Ethyl, and Butyl Acrylate | nih.gov |

| Aquatic Organisms | Hazard | Very toxic | tert-Butyl chloroacetate | chemicalbook.comnih.govcoleparmer.com |

| Aquatic Life | Hazard | Very toxic | Sodium Chloroacetate | merckmillipore.com |

The hydrophobicity of an organic chemical, often quantified by the logarithm of the octanol-water partition coefficient (log Kow), is a critical factor in determining its aquatic toxicity. neb-one.gc.caresearchgate.net For many organic compounds acting through a non-specific mode of action (baseline toxicity or narcosis), toxicity increases with increasing hydrophobicity. neb-one.gc.ca This is because more hydrophobic substances have a greater tendency to partition from the water phase into the lipid membranes of aquatic organisms, where they can exert their toxic effects. neb-one.gc.caresearchgate.net

Toxicity to Aquatic Organisms

Environmental Impact Assessment and Regulatory Considerations

The environmental impact of this compound is primarily assessed through its potential harm to aquatic ecosystems and is governed by various national and international regulations. While specific, in-depth ecotoxicological studies are not widely available in public literature, regulatory classifications provide a framework for its environmental risk management.

This compound is recognized as a substance with significant potential for environmental harm, particularly to aquatic life. htdchem.comnih.gov According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as reported by companies to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This necessitates careful handling and disposal to prevent its release into the environment. coleparmer.com The advice to "Avoid release to the environment" is a standard safety precaution for this compound. coleparmer.com

Environmental impact assessments for industrial facilities that use this compound as a raw material consider it a corrosive and hazardous substance, requiring specific storage and handling protocols to mitigate risks. environmentclearance.nic.in Disposal of this compound and its containers must be managed as hazardous waste, often involving incineration in a specialized facility. knowde.comnih.gov It is recommended that waste generators consult US EPA guidelines under 40 CFR Parts 261.3 and relevant state and local regulations to ensure proper classification and disposal. coleparmer.com

Despite these classifications, detailed data on its environmental fate, such as persistence, degradability, and bioaccumulation potential, are not consistently available in published sources. fishersci.comcapotchem.cn One safety data sheet notes that it is not readily degradable, while another indicates it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, a point of contradiction with its GHS classification. nih.govthermofisher.com

Regulatory Status

This compound is subject to several chemical regulations globally. In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory, making it subject to EPA oversight. coleparmer.comfishersci.com However, it is not listed under key sections of the Clean Water Act or the Clean Air Act. coleparmer.com In the European Union, it is registered under REACH and has a harmonized classification for its hazards. knowde.comeuropa.eu

The following table summarizes the regulatory status of this compound in various jurisdictions based on available data.

| Jurisdiction/Regulation | Status/Designation | Reference |

| United States | ||

| TSCA Inventory | Listed | coleparmer.comfishersci.com |

| Clean Water Act (CWA) | Not listed as a Hazardous Substance, Priority Pollutant, or Toxic Pollutant | coleparmer.com |

| Clean Air Act (CAA) | Not listed as a Hazardous Air Pollutant | coleparmer.com |

| CERCLA (Superfund) | No Reportable Quantity (RQ) listed | fishersci.com |

| State Right-to-Know Lists (CA, PA, MN, MA, FL, NJ) | Not listed | coleparmer.com |

| European Union | ||

| REACH | Registered | nih.goveuropa.eu |

| Regulation (EC) No. 1907/2006 | Safety datasheets comply with this regulation | knowde.comcapotchem.cn |

| Canada | ||

| Non-Domestic Substances List (NDSL) | Listed | coleparmer.com |

GHS Environmental Hazard Classifications

The GHS classifications reported by companies to ECHA provide specific warnings about the environmental impact of this compound.

| Hazard Code | Hazard Statement | Reference |

| H400 | Very toxic to aquatic life | nih.gov |

| H410 | Very toxic to aquatic life with long lasting effects | nih.gov |

Vi. Toxicological and Safety Aspects in Butyl Chloroacetate Research

Acute Toxicity Studies (Oral, Dermal, Inhalation)

The acute toxicity of butyl chloroacetate (B1199739) has been evaluated through oral, dermal, and inhalation routes of exposure in various animal models.

Oral Toxicity: In studies involving male and female Sprague-Dawley albino rats, n-butyl chloroacetate administered by oral gavage resulted in an LD50 of 360 mg/kg. nih.gov Toxic signs observed included diminished appetite and activity, progressing to weakness, collapse, and ultimately death. nih.gov Autopsies revealed hemorrhagic lungs and liver, along with acute gastrointestinal inflammation. nih.gov For tert-butyl chloroacetate, the oral LD50 in rats is reported as 380 mg/kg. coleparmer.comtcichemicals.comknowde.compsu.ac.th

Dermal Toxicity: Dermal toxicity studies on New Zealand white rabbits with n-butyl chloroacetate showed an LD50 to be greater than 200 mg/kg but less than 316 mg/kg. nih.gov Signs of toxicity included decreased appetite and activity, escalating weakness, ocular discharge, collapse, and death. nih.gov Post-mortem examinations indicated lung and liver hyperemia. nih.gov For tert-butyl chloroacetate, the dermal LD50 in rats is 1414 mg/kg. coleparmer.comtcichemicals.comknowde.compsu.ac.th

Interactive Data Table: Acute Toxicity of Butyl Chloroacetate Isomers

| Isomer | Test | Species | Route | LD50/LC50 | Reference |

| n-Butyl chloroacetate | LD50 | Rat | Oral | 360 mg/kg | nih.gov |

| n-Butyl chloroacetate | LD50 | Rabbit | Dermal | >200 mg/kg & <316 mg/kg | nih.gov |

| n-Butyl chloroacetate | LC50 | Rat | Inhalation | >2.8 g/m³ (6 hr) | nih.gov |

| tert-Butyl chloroacetate | LD50 | Rat | Oral | 380 mg/kg | coleparmer.comtcichemicals.comknowde.compsu.ac.th |

| tert-Butyl chloroacetate | LD50 | Rat | Dermal | 1414 mg/kg | coleparmer.comtcichemicals.comknowde.compsu.ac.th |

| tert-Butyl chloroacetate | LC50 | Rat | Inhalation | 4738 mg/m³ (4 hr) | coleparmer.comtcichemicals.comknowde.compsu.ac.th |

Skin and Eye Irritation/Corrosion

This compound is recognized as an irritant to both skin and eyes.

Skin Irritation: Studies on rabbits have demonstrated that tert-butyl chloroacetate can cause severe skin irritation. knowde.compsu.ac.th It is classified as causing skin irritation. nih.govtcichemicals.com

Eye Irritation: When tested on New Zealand white rabbits, n-butyl chloroacetate was classified as a mild eye irritant. nih.gov Observations after application included moderate to severe redness of the conjunctiva, moderate swelling, and a moderate to copious discharge with some whitish exudate within 24 hours. nih.gov The eyes returned to normal within 168 hours. nih.gov Tert-butyl chloroacetate is also known to cause eye irritation and is a lachrymator, a substance that increases the flow of tears. coleparmer.com It has been shown to cause moderate eye irritation in rabbit studies. knowde.compsu.ac.th

Sensitization Potential

There is evidence to suggest that this compound may act as a skin sensitizer. Tert-butyl chloroacetate has been noted to potentially cause sensitization by skin contact. coleparmer.com The GHS classification for tert-butyl chloroacetate includes the potential for causing an allergic skin reaction. nih.gov

Systemic Toxicity and Target Organs

Upon exposure, this compound can lead to systemic toxicity, affecting several major organs. The primary target organs identified are the respiratory system, eyes, and skin. coleparmer.com In acute toxicity studies, autopsy findings in rats exposed orally to n-butyl chloroacetate revealed hemorrhagic lungs and liver, as well as acute gastrointestinal inflammation. nih.gov Dermal exposure in rabbits led to lung and liver hyperemia. nih.gov

Carcinogenicity, Mutagenicity, Teratogenicity, and Reproductive Effects Assessments

Current data regarding the long-term health effects of this compound is limited.

Carcinogenicity: Tert-butyl chloroacetate is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). fishersci.ca There is no data available to indicate it is a probable, possible, or confirmed human carcinogen. knowde.compsu.ac.th

Mutagenicity: There is currently no available information on the mutagenic effects of this compound. coleparmer.comfishersci.ca

Teratogenicity and Reproductive Effects: There is no data available concerning the teratogenic or reproductive effects of this compound. coleparmer.comfishersci.ca Human studies have not established a link between vinyl chloride exposure, a related compound, and adverse reproductive outcomes. oecd.org

Occupational Exposure and Safety Measures in Research Settings

Given the toxic potential of this compound, strict safety protocols are necessary in research environments. calpaclab.com

Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound. coleparmer.comfishersci.com

Engineering Controls: It is crucial to use this chemical only in a chemical fume hood to minimize inhalation exposure. coleparmer.comfishersci.cafishersci.com Adequate ventilation systems should be in place to maintain low airborne concentrations. coleparmer.com Eyewash stations and safety showers should be readily accessible in the immediate work area. fishersci.cathermofisher.com

Personal Protective Equipment (PPE):

Eye Protection: Safety goggles or glasses are necessary to prevent eye contact. tcichemicals.comfishersci.ca

Skin Protection: Appropriate protective gloves and clothing are required to prevent skin exposure. coleparmer.comtcichemicals.comfishersci.ca

Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA-approved respirator should be used. coleparmer.com

Handling and Storage:

Avoid contact with skin, eyes, and clothing. tcichemicals.com

Keep away from heat, sparks, and open flames. psu.ac.thfishersci.com

Store in a cool, dry, and well-ventilated area in a tightly closed container. fishersci.comfishersci.ca

Use non-sparking tools and take precautionary measures against static discharge. fishersci.cafishersci.com

Hazardous Decomposition Products

When heated to decomposition, this compound can emit toxic fumes. chemicalbook.com Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide. coleparmer.comknowde.comthermofisher.com

Vii. Applications and Derivatives in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

tert-Butyl chloroacetate (B1199739) serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its ability to introduce an acetate-protected carboxyl group is fundamental to constructing key molecular backbones.

tert-Butyl chloroacetate is a key reagent in the synthesis of imidazol-1-yl-acetic acid hydrochloride, a direct precursor to Zoledronic acid, a third-generation bisphosphonate used in medicine. ajgreenchem.comnih.govresearchgate.netbeilstein-journals.orgindexcopernicus.com The synthesis primarily involves the N-alkylation of an imidazole (B134444) ring.

The process begins with the N-alkylation of imidazole using tert-butyl chloroacetate, which yields imidazol-1-yl-acetic acid tert-butyl ester. ajgreenchem.comresearchgate.net This reaction can be performed under various conditions. One common method involves using potassium carbonate as a base in a solvent like ethyl acetate (B1210297) at reflux temperatures. beilstein-journals.org Another approach utilizes a solvent-free reaction, presenting a more environmentally friendly option. ajgreenchem.comindexcopernicus.com

Following the alkylation, the tert-butyl ester group is cleaved to produce imidazol-1-yl-acetic acid. This can be achieved through different methods, including non-aqueous cleavage with titanium tetrachloride in a solvent such as dichloromethane (B109758) at low temperatures, or through aqueous hydrolysis. nih.govresearchgate.netindexcopernicus.comsigmaaldrich.com The resulting imidazol-1-yl-acetic acid is then typically converted to its hydrochloride salt, which is the final intermediate used to produce Zoledronic acid. ajgreenchem.comresearchgate.netbeilstein-journals.org

Synthesis Methods for Zoledronic Acid Precursor

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Imidazole, tert-Butyl chloroacetate | K₂CO₃, Ethyl Acetate, Reflux | Imidazol-1-yl-acetic acid tert-butyl ester | beilstein-journals.org |

| N-Alkylation (Solvent-Free) | Imidazole, tert-Butyl chloroacetate | Base, Solvent-Free | Imidazol-1-yl-acetic acid tert-butyl ester | ajgreenchem.comindexcopernicus.com |

| Ester Cleavage (Non-Aqueous) | Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride, Dichloromethane | Imidazol-1-yl-acetic acid | nih.govresearchgate.netsigmaaldrich.com |

| Ester Cleavage (Aqueous) | Imidazol-1-yl-acetic acid tert-butyl ester | Water, Heat, then HCl | Imidazol-1-yl-acetic acid hydrochloride | ajgreenchem.comindexcopernicus.com |

Synthesis of Organic Intermediates for Aldehyde Production

tert-Butyl chloroacetate is an important organic intermediate for synthesizing aldehydes through a process that extends a carbon chain. google.comgoogle.com This transformation is accomplished via the Darzens condensation reaction. google.comgoogle.com

In this reaction, tert-butyl chloroacetate condenses with a ketone in the presence of a base. The product of this step is a glycidic ester, which is an ester containing an epoxide ring. google.comgoogle.com These glycidic esters are themselves useful intermediates, which can then be converted to aldehydes through decarboxylation. google.com This process effectively adds a carbon atom to the original ketone's molecular skeleton, providing a valuable method for molecular chain extension in organic synthesis. google.comgoogle.com

Two-Stage Process for Aldehyde Synthesis

| Stage | Description | Reactant | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Darzens Condensation | Reaction of a ketone with tert-butyl chloroacetate. | Ketone | Glycidic Ester | google.comgoogle.com |

| 2. Decarboxylation | Conversion of the glycidic ester to an aldehyde. | Glycidic Ester | Aldehyde | google.comgoogle.com |

Role in the Development of Sensors

tert-Butyl chloroacetate is utilized as a synthetic tool in the creation of specialized molecules for chemical sensing applications. chemicalbook.comthermofisher.comfishersci.fisigmaaldrich.com Its role is to provide a linker or functional group that is essential for the sensor's mechanism.

A notable application is in the synthesis of fluorescent ion sensors. Specifically, tert-butyl chloroacetate is used to prepare sensors based on a 1,10-diaza-18-crown-6 structure that also contains a coumarin (B35378) fluorophore. chemicalbook.comthermofisher.comfishersci.fisigmaaldrich.comsihaulichemicals.co.in In this architecture, the diaza-crown ether acts as the ion-binding site (ionophore), selectively complexing with certain cations. The coumarin moiety serves as the fluorescent signaling unit. tert-Butyl chloroacetate is used to attach an acetate arm to the nitrogen atoms of the crown ether, which facilitates the connection to the signaling unit or modifies the sensor's properties. When the target ion binds to the crown ether, it can cause a change in the fluorescence of the coumarin, allowing for optical detection of the ion.

Components of a Crown Ether-Based Fluorescent Sensor

| Component | Function | Role of Butyl Chloroacetate Derivative | Reference |

|---|---|---|---|

| 1,10-Diaza-18-crown-6 | Ionophore (Binds target ions) | Serves as the core structure to which the acetate arm is attached. | chemicalbook.comsigmaaldrich.com |

| Acetate Linker | Connects the ionophore to the fluorophore or modifies sensor properties. | The acetate group is introduced using tert-butyl chloroacetate. | chemicalbook.comsigmaaldrich.com |

| Coumarin | Fluorophore (Signaling unit) | Its fluorescence changes upon ion binding, enabling detection. | chemicalbook.comsigmaaldrich.com |

Viii. Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of butyl chloroacetate (B1199739) and its derivatives is a key area for the application of green chemistry principles. The development of novel catalytic systems is at the forefront of this effort, aiming to replace traditional methods that may be less efficient or environmentally friendly.

Current research is exploring a variety of innovative catalytic approaches: